bafilomycin A1 bafilomycin A1 The bafilomycins refer to a category of toxic macrolide antibiotics that are derivatives of Streptomyces griseus. These compounds all appear in the same fermentation and have similar biological activity. Bafilomycins are specific inhibitors of vacuolar-type H+-ATPase. (V-ATPase). The most commonly utilized bafilomycin is bafilomycin A1. This is a useful tool as it can prevent the re-acidification of synaptic vesicles once they have undergone exocytosis.
Brand Name: Vulcanchem
CAS No.: 88899-55-2
VCID: VC0520392
InChI: InChI=1S/C35H58O9/c1-19(2)32-24(7)27(36)18-35(40,44-32)26(9)31(38)25(8)33-28(41-10)14-12-13-20(3)15-22(5)30(37)23(6)16-21(4)17-29(42-11)34(39)43-33/h12-14,16-17,19,22-28,30-33,36-38,40H,15,18H2,1-11H3/t22?,23?,24?,25?,26?,27?,28?,30?,31?,32?,33?,35-/m1/s1
SMILES: CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)O)O)O)OC)C
Molecular Formula: C35H58O9
Molecular Weight: 622.8 g/mol

bafilomycin A1

CAS No.: 88899-55-2

Cat. No.: VC0520392

Molecular Formula: C35H58O9

Molecular Weight: 622.8 g/mol

Purity: >95% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

bafilomycin A1 - 88899-55-2

Specification

CAS No. 88899-55-2
Molecular Formula C35H58O9
Molecular Weight 622.8 g/mol
IUPAC Name 16-[4-[(2R)-2,4-dihydroxy-5-methyl-6-propan-2-yloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one
Standard InChI InChI=1S/C35H58O9/c1-19(2)32-24(7)27(36)18-35(40,44-32)26(9)31(38)25(8)33-28(41-10)14-12-13-20(3)15-22(5)30(37)23(6)16-21(4)17-29(42-11)34(39)43-33/h12-14,16-17,19,22-28,30-33,36-38,40H,15,18H2,1-11H3/t22?,23?,24?,25?,26?,27?,28?,30?,31?,32?,33?,35-/m1/s1
Standard InChI Key XDHNQDDQEHDUTM-AWBIQFRSSA-N
Isomeric SMILES CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)[C@]2(CC(C(C(O2)C(C)C)C)O)O)O)OC)C
SMILES CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)O)O)O)OC)C
Canonical SMILES CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)O)O)O)OC)C
Appearance Solid powder

Introduction

Chemical and Pharmacological Profile of Bafilomycin A1

Structural Characteristics

Bafilomycin A1 (C₃₅H₅₈O₉) is a macrocyclic lactone with a molecular weight of 622.8 g/mol . Its IUPAC name, (3Z,5E,7R,8S,9S,11E,13E,15S,16R)-8-Hydroxy-16-[(1S,2R,3S)-2-hydroxy-1-methyl-3-[(2R,4R,5S,6R)-tetrahydro-2,4-dihydroxy-5-methyl-6-(1-methylethyl)-2H-pyran-2-yl]butyl]-3,15-dimethoxy-5,7,9,11-tetramethyloxacyclohexadeca-3,5,11,13-tetraen-2-one, reflects its complex polyketide structure . The molecule’s 7’-hydroxyl group is critical for binding to V-ATPase subunits .

Table 1: Physicochemical Properties of Bafilomycin A1

PropertyValue
Molecular FormulaC₃₅H₅₈O₉
Molecular Weight622.8 g/mol
CAS Number88899-55-2
SolubilityDMSO, ethanol, methanol
Purity>98%
Storage ConditionsLyophilized, -20°C

Pharmacological Mechanisms

Bafilomycin A1’s primary target is V-ATPase, a proton pump critical for lysosomal acidification . By binding to the c-ring of the V₀ domain, it disrupts interactions between subunits a and c, halting proton translocation . Recent studies also identify sarcoplasmic/endoplasmic reticulum calcium ATPase (SERCA) as a secondary target, linking bafilomycin A1 to cytosolic calcium dysregulation and impaired autophagosome-lysosome fusion . This dual inhibition underscores its broad-spectrum activity against bacteria, fungi, and cancer cells .

Structural Basis of V-ATPase Inhibition

Cryo-EM Insights into Binding Dynamics

High-resolution cryo-EM structures of bovine V-ATPase bound to bafilomycin A1 reveal six binding sites on the c-ring, each engaging two adjacent c subunits . The 7’-hydroxyl group forms hydrogen bonds with Glu139 and Asn143 of subunit c, while the macrolide ring occupies a hydrophobic pocket . This binding distorts the c-ring’s conformation, decoupling it from subunit a and blocking proton channel activity . Sequence alignment shows conservation of these residues across mammals and yeast, explaining bafilomycin A1’s species-independent efficacy .

Implications for Drug Design

The structural data provide a blueprint for designing V-ATPase inhibitors with enhanced specificity. Modifications to the macrolide’s C3 and C15 methoxy groups could optimize binding affinity, while preserving the 7’-hydroxyl group ensures recognition by subunit c . Such derivatives may mitigate off-target effects on SERCA, a limitation of current bafilomycin A1 applications .

Autophagy Inhibition: Dual Pathways and Cellular Consequences

V-ATPase-Dependent Lysosomal Acidification

V-ATPase activity maintains lysosomal pH at 4.5–5.0, essential for hydrolytic enzyme function . Bafilomycin A1 elevates lysosomal pH to >6.5, inactivating proteases and cathepsins, thereby arresting autophagic degradation . In Drosophila models, V-ATPase knockout replicates this acidification defect but retains autophagosome-lysosome fusion, indicating acidification and fusion are separable processes .

SERCA-Mediated Calcium Dysregulation

Bafilomycin A1 inhibits SERCA, an ER calcium ATPase, increasing cytosolic Ca²⁺ levels by >50% . Elevated calcium disrupts fusion machinery (e.g., SNARE proteins), independently blocking autophagosome-lysosome fusion . This dual mechanism explains why bafilomycin A1 more potently inhibits autophagic flux than genetic V-ATPase depletion .

Table 2: Comparative Effects of Bafilomycin A1 vs. Genetic V-ATPase Knockout

ParameterBafilomycin A1V-ATPase Knockout
Lysosomal pH>6.5>6.5
Autophagosome FusionInhibitedUnaffected
Cytosolic Ca²⁺ElevatedNormal
Autophagic FluxFully BlockedPartial Blockage

Antineoplastic Activity and Therapeutic Applications

Selective Cytotoxicity in Cancer Cells

In pediatric B-ALL, bafilomycin A1 (1 nM) induces apoptosis via caspase activation and inhibits proliferation by >80% . It downregulates Bcl-xL, a pro-survival protein, and dissociates the Beclin 1-Vps34 complex, blocking early autophagy . Normal lymphocytes remain unaffected at this concentration, highlighting its therapeutic window .

Overcoming Multidrug Resistance

Bafilomycin A1 reverses chemoresistance in Bcl-xL-overexpressing cancers by restoring caspase-independent apoptosis . This effect correlates with mitochondrial depolarization and cytochrome c release, bypassing traditional drug-efflux mechanisms .

Research Applications and Protocols

Standard Experimental Use

Bafilomycin A1 is reconstituted in DMSO (50 mg/ml) and used at 10 nM–1 μM for ≤18 hours . In autophagy studies, co-treatment with lysosomotropic agents (e.g., chloroquine) validates V-ATPase-specific effects .

Virology and Intracellular Pathogens

By blocking endosomal acidification, bafilomycin A1 inhibits viral entry for pathogens relying on pH-dependent membrane fusion (e.g., SARS-CoV-2) . This application requires careful titration to avoid cytotoxicity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator